molecular formula C10H5Br2NO3 B14143761 4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo- CAS No. 33550-06-0

4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo-

Cat. No.: B14143761
CAS No.: 33550-06-0
M. Wt: 346.96 g/mol
InChI Key: YOZVSPLXSCHPEA-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo- is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo- typically involves the bromination of a benzopyran precursor followed by the introduction of the carboxamide group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The carboxamide group can be introduced through the reaction of the brominated benzopyran with an amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzopyran-quinones.

    Reduction: Formation of de-brominated benzopyran derivatives.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of monoamine oxidase (MAO), affecting neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid
  • Chromone-2-carboxylic acid
  • 4-Oxo-4H-chromene

Uniqueness

4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo- is unique due to its dibromo substituents and carboxamide group, which confer distinct chemical and biological properties compared to other benzopyran derivatives

Properties

IUPAC Name

6,8-dibromo-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2NO3/c11-4-1-5-7(14)3-8(10(13)15)16-9(5)6(12)2-4/h1-3H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZVSPLXSCHPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187239
Record name 4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33550-06-0
Record name 4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033550060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxamide, 6,8-dibromo-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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